N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
N-Cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 5, a pyrrol-1-yl group at position 4, and a sulfanylacetamide side chain linked to a cyclohexyl moiety. The triazole ring contributes to hydrogen-bonding capabilities, while the 2-methoxyphenyl and pyrrole groups enhance aromatic stacking interactions. The cyclohexyl group likely increases lipophilicity, influencing pharmacokinetic properties such as membrane permeability .
Properties
IUPAC Name |
N-cyclohexyl-2-[[5-(2-methoxyphenyl)-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N5O2S/c1-28-18-12-6-5-11-17(18)20-23-24-21(26(20)25-13-7-8-14-25)29-15-19(27)22-16-9-3-2-4-10-16/h5-8,11-14,16H,2-4,9-10,15H2,1H3,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKQVEEXREWHLRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN=C(N2N3C=CC=C3)SCC(=O)NC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such asEnoyl ACP Reductase and DHFR Enzyme . These enzymes play crucial roles in bacterial fatty acid synthesis and DNA synthesis, respectively.
Mode of Action
This interaction could potentially inhibit the activity of the target enzymes, leading to the disruption of essential biological processes.
Biochemical Pathways
The compound’s interaction with its targets could affect several biochemical pathways. For instance, inhibition of Enoyl ACP Reductase would disrupt fatty acid synthesis, while inhibition of DHFR Enzyme would interfere with DNA synthesis. The downstream effects of these disruptions could include impaired cell growth and replication.
Result of Action
The molecular and cellular effects of this compound’s action would likely include the disruption of essential biological processes such as fatty acid synthesis and DNA synthesis. This could lead to cell death, particularly in bacterial cells.
Biological Activity
N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a synthetic compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antibacterial, antifungal, and antiparasitic activities, supported by data tables and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A cyclohexyl group
- A methoxyphenyl moiety
- A pyrrole ring
- A triazole ring with a sulfanyl linkage
This unique combination of functional groups is believed to contribute to its biological activity.
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound against various bacterial strains.
| Bacterial Strain | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate inhibition | |
| Escherichia coli | Low inhibition | |
| Bacillus cereus | Significant inhibition |
The compound was tested using standard disc diffusion methods, revealing varying degrees of sensitivity among the tested strains.
Antifungal Activity
The triazole moiety in the compound suggests potential antifungal activity. Studies have shown that compounds with similar structures exhibit effectiveness against fungal pathogens.
| Fungal Strain | Activity | Reference |
|---|---|---|
| Candida albicans | Effective at 10 μg/mL | |
| Aspergillus niger | Moderate effectiveness |
In vitro assays indicated that the compound's antifungal efficacy may be attributed to its ability to disrupt fungal cell membrane integrity.
Antiparasitic Activity
Preliminary investigations into the antiparasitic properties of this compound have shown promising results against Leishmania species.
This finding suggests that the compound could serve as a lead for further development in antiparasitic therapies.
Case Studies and Research Findings
A notable study conducted by researchers focused on synthesizing derivatives of triazole compounds and evaluating their biological activities. The study found that modifications in the chemical structure significantly impacted the biological efficacy of the compounds tested.
Key Findings:
- Structure-Activity Relationship (SAR) : Variations in substituents on the triazole ring influenced antibacterial and antifungal potency.
- Mechanism of Action : The proposed mechanism involves inhibition of key enzymes in bacterial and fungal metabolism.
- Safety Profile : Preliminary toxicity assessments indicate a favorable safety profile, although further studies are required for comprehensive evaluation.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit notable antimicrobial properties. For instance, compounds similar to N-cyclohexyl-2-{[5-(2-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide have been tested against various bacteria and fungi. Studies show that triazoles can inhibit the growth of resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with the biosynthesis of ergosterol, a critical component of fungal cell membranes.
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies demonstrated that triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation . The incorporation of a pyrrole moiety enhances its interaction with biological targets, potentially increasing its efficacy against various cancer types.
Antiparasitic Activity
Triazole compounds have also shown promise in antiparasitic applications. Research into related triazole derivatives has revealed activity against Leishmania species, suggesting that this compound could be evaluated for similar effects . This application is particularly relevant given the increasing incidence of parasitic infections globally.
Synthesis and Characterization
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. Key steps include the formation of the triazole ring through cyclization reactions and subsequent functionalization to introduce the cyclohexyl and methoxyphenyl groups. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.
Case Study 1: Anticancer Screening
In a study published in 2019, researchers screened a library of compounds for anticancer activity using multicellular spheroids as a model system. Among the tested compounds, several triazole derivatives exhibited significant cytotoxicity against cancer cell lines . The study highlighted the potential of these compounds in cancer therapy and emphasized the need for further investigation into their mechanisms of action.
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial properties of triazole derivatives revealed that specific modifications to the chemical structure could enhance activity against resistant bacterial strains. The study demonstrated that introducing various substituents on the triazole ring significantly impacted antibacterial potency . This finding suggests that this compound could be optimized for improved efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Triazole Ring
The triazole ring’s substitution pattern significantly impacts biological activity and physicochemical properties. Key analogues include:
- Cycloalkyl vs.
- Heterocyclic vs. Alkyl Substituents : The pyrrol-1-yl group in the target compound may engage in π-π stacking, whereas ethyl or pyridinyl groups (e.g., ) could alter electronic properties or solubility.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
